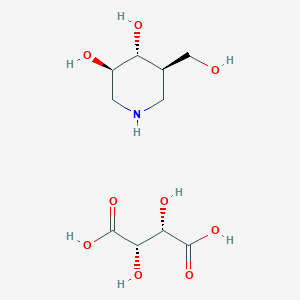

Isofagomine D-Tartrate

Description

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBPPCHRAVUQMC-AWUBODBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80919444 |

Source

|

| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919364-56-0 |

Source

|

| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Isofagomine D-Tartrate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of isofagomine D-tartrate, a pivotal pharmacological chaperone investigated for the treatment of lysosomal storage disorders. Primarily focusing on its role in Gaucher disease, this document elucidates its interaction with acid β-glucosidase (GCase), detailing the biochemical and cellular consequences of this binding. Furthermore, the guide explores the broader therapeutic potential of isofagomine derivatives in other lysosomal storage disorders, such as GM1-gangliosidosis, by examining their effects on β-galactosidase. This paper is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction: The Pharmacological Chaperone Approach

Lysosomal storage disorders (LSDs) are a class of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and widespread organ damage. Many LSDs, including Gaucher disease and GM1-gangliosidosis, are caused by mutations in genes encoding for specific lysosomal enzymes. These mutations often lead to misfolded, unstable proteins that are prematurely degraded by the endoplasmic reticulum-associated degradation (ERAD) pathway and fail to traffic to the lysosome.

Pharmacological chaperone therapy (PCT) has emerged as a promising therapeutic strategy for a subset of these disorders. This approach utilizes small molecules that can selectively bind to and stabilize misfolded enzymes in the endoplasmic reticulum (ER). This stabilization facilitates proper folding, allowing the enzyme-chaperone complex to pass the ER quality control system and traffic to the lysosome. Within the acidic environment of the lysosome, the chaperone dissociates, leaving behind a functional enzyme capable of catabolizing its substrate.

Isofagomine, an iminosugar, is a prototypical pharmacological chaperone. This guide will delve into the specific molecular interactions and cellular outcomes that define the mechanism of action of its D-tartrate salt.

Isofagomine D-Tartrate and Gaucher Disease: A Focus on Acid β-Glucosidase (GCase)

Gaucher disease is caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (GCase). This results in the accumulation of its substrate, glucosylceramide. Isofagomine acts as a potent, competitive inhibitor of GCase, binding to its active site.

Biochemical Interaction and Inhibition

Isofagomine's therapeutic effect is paradoxically rooted in its inhibitory nature. It binds with high affinity to the active site of both wild-type and mutant GCase in the neutral pH environment of the ER. This binding stabilizes the enzyme's conformation, protecting it from degradation. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify this interaction.

| Parameter | Enzyme | Condition | Value | Reference |

| Ki | Wild-type GCase | pH 7.0 | ~20 nM | [1] |

| Ki | Wild-type GCase | Neutral pH | <12 nM | [1] |

| Ki | Wild-type GCase | Acidic pH | >50 nM | [1] |

| Ki | Wild-type & Mutant GCase (N370S, V394L) | - | ~30 nM | [2] |

| IC50 | Wild-type GCase | pH 7.2 | 5.8 nM | [3] |

| IC50 | Wild-type GCase | pH 5.2 | 31.4 nM | [3] |

| IC50 | N370S Mutant GCase | pH 7.2 | 21 nM | [3] |

| IC50 | N370S Mutant GCase | pH 5.2 | 120 nM | [3] |

Table 1: Quantitative data on the inhibition of GCase by isofagomine.

The pH-dependent binding affinity is crucial for its function as a pharmacological chaperone. The higher affinity at the neutral pH of the ER promotes stabilization and trafficking, while the lower affinity at the acidic pH of the lysosome facilitates its dissociation, allowing the restored enzyme to function.

Cellular Mechanism: From the ER to the Lysosome

In the cellular context, isofagomine treatment of Gaucher patient-derived fibroblasts leads to a significant increase in the cellular activity of mutant GCase. This is a direct consequence of the chaperoning effect, which increases the population of correctly folded and localized enzyme.

| Cell Line (Mutation) | Treatment Concentration | Fold Increase in GCase Activity | Reference |

| N370S Fibroblasts | 30 µM | ~3.0-fold | [4] |

| N370S Fibroblasts | 30 µM or 100 µM | 2.2 to 2.4-fold (3 days) | [4] |

| N370S Fibroblasts | 30 µM | 2.4 to 3.0-fold (5 days) | [4] |

| L444P Lymphoblastoid Cells | - | ~3.5-fold | [5] |

| L444P Fibroblasts | - | ~1.3-fold | [5] |

| L444P Fibroblasts | - | ~2.0-fold (with washout/enrichment) | [5] |

Table 2: Enhancement of GCase activity in Gaucher patient-derived cells by isofagomine.

The following diagram illustrates the signaling pathway of isofagomine as a pharmacological chaperone for GCase.

Selectivity Profile

A critical aspect of a pharmacological chaperone is its selectivity for the target enzyme to avoid off-target effects. Isofagomine demonstrates high selectivity for GCase, with weak to no inhibition of other lysosomal glycosidases at therapeutic concentrations.[4]

| Enzyme | Inhibition | IC50 | Reference |

| Acid α-glucosidase | Very weak | 1 mM | [4] |

| β-galactosidase | <10% at 500 µM | >500 µM | [4] |

| β-N-acetylhexosaminidase | <10% at 500 µM | >500 µM | [4] |

| β-mannosidase | <10% at 500 µM | >500 µM | [4] |

| β-glucuronidase | <10% at 500 µM | >500 µM | [4] |

| Sucrase | Very weak | >500 µM | [4] |

| Isomaltase | Weak | 100 µM | [4] |

| Glucosylceramide synthase | Weak | >100 µM | [4] |

Table 3: Selectivity profile of isofagomine against other glycosidases and related enzymes.

Isofagomine Derivatives and GM1-Gangliosidosis: Targeting β-Galactosidase

GM1-gangliosidosis is another lysosomal storage disorder caused by a deficiency of the enzyme β-galactosidase, leading to the accumulation of GM1 ganglioside. While isofagomine itself is a weak inhibitor of β-galactosidase, synthetic derivatives of isofagomine have shown significant promise as pharmacological chaperones for this enzyme.

Potent Inhibition by Isofagomine Derivatives

A notable derivative, (5aR)-5a-C-pentyl-4-epi-isofagomine, has been identified as a potent inhibitor of human lysosomal β-galactosidase.[6]

| Compound | Target Enzyme | IC50 (pH 7.3) | Reference |

| (5aR)-5a-C-pentyl-4-epi-isofagomine | Human β-galactosidase | 8 nM | [6] |

Table 4: Inhibitory activity of an isofagomine derivative against β-galactosidase.

Chaperoning Activity in GM1-Gangliosidosis Patient Cells

This potent inhibition translates into significant chaperoning activity in fibroblast cell lines derived from patients with GM1-gangliosidosis. Treatment with (5aR)-5a-C-pentyl-4-epi-isofagomine resulted in a substantial enhancement of residual β-galactosidase activity in a majority of the tested cell lines, with some showing a restoration of activity to near-normal levels.[6] In 15 out of 23 patient cell lines, a significant enhancement of mutant β-galactosidase activity was observed, with enhancement factors greater than 3.5 in 10 of those cell lines.[6]

Experimental Protocols

Synthesis of Isofagomine

While various synthetic routes to isofagomine have been reported, a common strategy involves the use of a chiral precursor such as diethyl L-tartrate. A detailed multi-step synthesis is outlined in the work by Li et al. (2024), which involves the preparation of a key cyclic nitrone intermediate from (-)-diethyl D-tartrate.[7] This intermediate can then be readily converted to isofagomine via acid-mediated hydrogenation.[7]

In Vitro GCase Activity Assay

This protocol describes a common method to measure GCase activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysates (from patient-derived fibroblasts or other relevant cell lines)

-

Assay Buffer: Citrate-phosphate buffer (pH 5.2) containing a detergent such as sodium taurocholate.

-

Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

-

Inhibitor (for determining specific activity): Conduritol B epoxide (CBE).

-

Stop Solution: Glycine-carbonate buffer (pH 10.7).

-

96-well black microplates.

-

Fluorometer.

Procedure:

-

Prepare cell lysates by sonication or freeze-thaw cycles in a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

In a 96-well plate, add a standardized amount of protein from each cell lysate to individual wells. For each sample, prepare a parallel well containing the specific GCase inhibitor CBE to measure background fluorescence.

-

Add the assay buffer to each well.

-

Initiate the enzymatic reaction by adding the 4-MUG substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~365 nm, emission ~445 nm).

-

Calculate the specific GCase activity by subtracting the fluorescence of the CBE-containing wells from the corresponding sample wells and normalizing to the protein concentration and incubation time.

Cellular Pharmacological Chaperone Assay

This protocol outlines a general procedure to assess the ability of a compound to act as a pharmacological chaperone and increase the cellular activity of a target lysosomal enzyme.

Procedure:

-

Plate patient-derived fibroblasts in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., isofagomine D-tartrate) for an extended period (typically 3-5 days) to allow for enzyme synthesis, folding, and trafficking. Include untreated control wells.

-

After the incubation period, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any residual compound from the culture medium. A "washout" period of 24 hours in compound-free media can also be included to ensure the removal of any inhibitor from the lysosomes.

-

Lyse the cells and perform the in vitro enzyme activity assay as described in section 4.2.

-

Compare the enzyme activity in the treated cells to that of the untreated controls to determine the fold-increase in activity.

Experimental and logical relationship workflows

The following diagram illustrates a typical workflow for a high-throughput screening (HTS) campaign to identify novel pharmacological chaperones.

Conclusion

Isofagomine D-tartrate exemplifies the potential of pharmacological chaperone therapy for lysosomal storage disorders. Its mechanism of action, centered on the stabilization of mutant GCase and its subsequent trafficking to the lysosome, has been well-characterized and is supported by a robust body of quantitative data. The high selectivity of isofagomine for GCase underscores its potential as a targeted therapeutic. Furthermore, the successful development of isofagomine derivatives with potent activity against β-galactosidase highlights the broader applicability of this therapeutic strategy to other LSDs like GM1-gangliosidosis. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel pharmacological chaperones, with the ultimate goal of providing effective, orally available treatments for patients with these debilitating genetic diseases.

References

- 1. (5aR)-5a-C-Pentyl-4-epi-isofagomine: A powerful inhibitor of lysosomal β-galactosidase and a remarkable chaperone for mutations associated with GM1-gangliosidosis and Morquio disease type B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A practical synthesis of nitrone-derived C5a-functionalized isofagomines as protein stabilizers to treat Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asu.elsevierpure.com [asu.elsevierpure.com]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. researchgate.net [researchgate.net]

Synthesis of Isofagomine D-Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Isofagomine D-Tartrate, a potent inhibitor of β-glucosidase with significant therapeutic potential, particularly in the context of Gaucher disease. This document outlines the chemical synthesis of the isofagomine free base, its conversion to the D-tartrate salt, and the relevant analytical methodologies for its characterization.

Introduction to Isofagomine

Isofagomine, chemically known as (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidine, is a structural analog of glucose. Its primary mechanism of action is as a pharmacological chaperone for the enzyme acid β-glucosidase (GCase). In individuals with Gaucher disease, mutations in the GCase gene lead to a misfolded and unstable enzyme, which is prematurely degraded. Isofagomine binds to the active site of the mutant GCase in the endoplasmic reticulum, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby increasing cellular GCase activity. The D-tartrate salt of isofagomine offers improved physicochemical properties, such as enhanced stability and ease of purification, making it suitable for pharmaceutical development.[1]

Synthesis of Isofagomine Free Base

Several synthetic routes to isofagomine have been reported, often employing chiral starting materials to establish the desired stereochemistry. A practical and scalable synthesis starting from the inexpensive and readily available (-)-diethyl D-tartrate is detailed below. This multi-step synthesis involves the construction of the piperidine (B6355638) ring with the correct stereochemical configuration.

Synthetic Pathway Overview

The synthesis commences with the reduction of (-)-diethyl D-tartrate and proceeds through a series of key transformations, including selective protection, oxidation, nitroalkene formation, Michael addition, and cyclization to form the core isofagomine structure.

Caption: Synthetic workflow for Isofagomine from (-)-Diethyl D-tartrate.

Experimental Protocols

Step 1: Synthesis of the Diol Intermediate from (-)-Diethyl D-tartrate

-

Protocol: (-)-Diethyl D-tartrate is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction is typically performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Careful quenching of the reaction with water and a basic solution is followed by extraction and purification to yield the corresponding diol.

Step 2: Selective Protection to form a Silyl-Protected Alcohol

-

Protocol: The primary hydroxyl group of the diol is selectively protected using a bulky silylating agent like tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole (B134444) in a solvent like dichloromethane (B109758) (DCM). This selective protection is crucial for the subsequent regioselective transformations.

Step 3: Formation of the α,β-Unsaturated Nitroalkene

-

Protocol: The remaining free hydroxyl group is oxidized to an aldehyde via Swern oxidation. The resulting aldehyde undergoes a Henry reaction (nitroaldol condensation) with a nitroalkane, followed by β-elimination to furnish the α,β-unsaturated nitroalkene. This three-step sequence is a key part of the carbon chain extension and functionalization.

Step 4: Michael Addition to the Nitroalkene

-

Protocol: A stereoselective Michael addition of a suitable nucleophile to the α,β-unsaturated nitroalkene is performed to introduce the required stereochemistry at a new chiral center.

Step 5: Nef Reaction and Cyclization to the Cyclic Nitrone

-

Protocol: The nitro group of the Michael adduct is converted to a carbonyl group via the Nef reaction. Subsequent intramolecular condensation with a hydroxylamine (B1172632) derivative leads to the formation of a key cyclic nitrone intermediate.

Step 6: Reduction of the Cyclic Nitrone to Isofagomine

-

Protocol: The cyclic nitrone is subjected to catalytic hydrogenation using a palladium catalyst, such as palladium hydroxide (B78521) on carbon (Pd(OH)2/C), under a hydrogen atmosphere in the presence of an acid (e.g., HCl) in a protic solvent like methanol.[2] This step simultaneously reduces the nitrone and removes any protecting groups to yield isofagomine, which can be isolated as its hydrochloride salt.

Quantitative Data for Synthesis

The following table summarizes the reported yields for key steps in the synthesis of isofagomine starting from (-)-diethyl D-tartrate.

| Step | Product | Reported Yield |

| 1 & 2: Reduction and Silyl Protection | Silyl-Protected Alcohol | 75% (2 steps) |

| 3: Oxidation, Henry Rxn, & β-elimination | α,β-Unsaturated Nitroalkene | 68% (3 steps) |

| 4 & 5: Michael Add., Nef Rxn, & Cyclization | Cyclic Nitrone | 66% (3 steps) |

| 6: Catalytic Hydrogenation | Isofagomine | 90% |

| Overall | Isofagomine | ~10.4% |

Formation of Isofagomine D-Tartrate

The D-tartrate salt of isofagomine is prepared from the free base. The conversion involves an acid-base reaction in a suitable solvent system, leading to the precipitation of the desired salt with high purity.

Preparation of Isofagomine Free Base

-

Protocol: To obtain the isofagomine free base from its hydrochloride salt, the salt is dissolved in a minimal amount of aqueous ammonium (B1175870) hydroxide (NH4OH).[3] This solution is then passed through a short silica (B1680970) gel column, eluting with a mixture of absolute ethanol (B145695) and aqueous ammonium hydroxide (e.g., 9:1 v/v).[3] The solvent and excess ammonium hydroxide are removed by evaporation at a temperature below 40 °C to yield the isofagomine free base.[3]

Salt Formation and Purification

-

Protocol: The isofagomine free base is dissolved in an alcohol, preferably ethanol.[1] The solution may be filtered to remove any particulate impurities. A solution of D-tartaric acid in ethanol is then added to the isofagomine solution with stirring at room temperature.[1] The isofagomine D-tartrate salt precipitates from the solution. The suspension may be cooled to ensure complete precipitation. The crude salt is collected by filtration.[1]

-

Recrystallization: For purification, the crude isofagomine D-tartrate can be recrystallized from a mixture of ethanol and water.[1][4] A common procedure involves dissolving the salt in a minimal amount of water and then adding aliquots of ethanol (e.g., to a final ethanol/water ratio of approximately 4:1) to induce crystallization.[1] The purified solids are collected by filtration and washed. This process can be performed at room temperature and can yield isofagomine D-tartrate with a purity of 99% or higher.[1][4]

Quantitative Data for Salt Formation

| Parameter | Value/Range |

| Purity (crude) | ~80% |

| Purity (recrystallized) | >99% |

| Particle Size (for 90% of product) | ≤ 1200 µm |

Mechanism of Action as a Pharmacological Chaperone

Isofagomine's therapeutic effect stems from its ability to act as a pharmacological chaperone for mutant GCase. The following diagram illustrates this mechanism.

Caption: Mechanism of action of Isofagomine as a pharmacological chaperone.

Analytical Characterization

The purity and identity of Isofagomine D-Tartrate are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the quantitative analysis of Isofagomine D-Tartrate. While a specific validated method for this compound is not detailed in the provided search results, a typical method for a related tartrate salt involves:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: An isocratic mobile phase, potentially a simple mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, with or without a buffer.

-

Detection: UV detection at a low wavelength (e.g., 214 nm), as isofagomine lacks a strong chromophore.

-

Temperature: Elevated column temperature (e.g., 50 °C) can improve peak shape and reduce analysis time.

This method would be validated for linearity, accuracy, precision, selectivity, and robustness to ensure reliable quantification of the active pharmaceutical ingredient and detection of any impurities or degradation products.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the chemical structure of Isofagomine D-Tartrate.[4]

-

X-ray Powder Diffraction (XRPD): This technique is used to characterize the crystalline form of the tartrate salt, which is crucial for consistent solid-state properties.[4]

Conclusion

The synthesis of Isofagomine D-Tartrate is a well-established process that can be achieved with high purity and in a scalable manner. The D-tartrate salt form provides advantageous properties for pharmaceutical development. The detailed synthetic protocols and analytical methods described in this guide provide a solid foundation for researchers and drug development professionals working with this promising therapeutic agent. The continued investigation and optimization of the synthesis and formulation of isofagomine and its derivatives are critical for advancing the treatment of Gaucher disease and other related disorders.

References

- 1. US7863453B2 - Tartrate salt of isofagomine and methods of use - Google Patents [patents.google.com]

- 2. A practical synthesis of nitrone-derived C5a-functionalized isofagomines as protein stabilizers to treat Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tartrate sale of isofagomine and methods of use - Patent 1860101 [data.epo.org]

An In-depth Technical Guide to Isofagomine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofagomine (IFG), also known as afegostat, is a potent iminosugar and a competitive inhibitor of several glycosidases, most notably human lysosomal β-glucosidase (glucocerebrosidase, GCase).[1] Its unique inhibitory mechanism and ability to act as a pharmacological chaperone for mutant forms of GCase have positioned it as a significant molecule in the research and development of therapies for lysosomal storage disorders, particularly Gaucher disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of isofagomine, along with detailed experimental protocols relevant to its study.

Chemical Structure and Identification

Isofagomine is a piperidine (B6355638) alkaloid, structurally analogous to a sugar, which allows it to interact with the active sites of glycosidases.

| Identifier | Value |

| IUPAC Name | (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol[2] |

| CAS Number | 169105-89-9[3] |

| Chemical Formula | C₆H₁₃NO₃[3] |

| Molecular Weight | 147.17 g/mol [3] |

| SMILES | C1--INVALID-LINK--CO)O">C@HO |

Isofagomine is often used in its salt forms, such as the D-tartrate salt (CAS Number: 957230-65-8), to improve its handling and solubility characteristics.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of isofagomine is crucial for its application in both in vitro and in vivo studies.

| Property | Value | Reference |

| Melting Point | Not explicitly found in search results. | |

| Boiling Point | 317.2 °C (Predicted) | [3] |

| pKa | Not explicitly found in search results. | |

| Solubility | DMSO: 2 mg/mL, PBS (pH 7.2): 5 mg/mL | [1] |

| Stability | ≥ 4 years (as D-tartrate salt) | [1] |

Biological Activity and Mechanism of Action

Isofagomine's primary biological activity stems from its potent and competitive inhibition of glycosidases. It has been extensively studied for its role as a pharmacological chaperone for mutant GCase associated with Gaucher disease.

Glycosidase Inhibition

Isofagomine exhibits inhibitory activity against a range of glycosidases, with a particularly high affinity for β-glucosidases.

| Enzyme | Organism/Source | Inhibition Constant (Ki) | IC₅₀ | Reference |

| β-Glucosidase (GCase) | Human lysosomal | 0.016-0.025 µM | 0.06 µM | [1] |

| α-L-fucosidase | Bovine kidney | - | 3.5 mM (for (-)-isofagomine) | [4] |

| β-D-galactosidase | Bovine liver | - | 6.6 mM (for (-)-isofagomine) | [4] |

| β-D-glucuronidase | Bovine liver | - | 9.1 mM (for (-)-isofagomine) | [4] |

Pharmacological Chaperone for Glucocerebrosidase (GCase)

In Gaucher disease, mutations in the GBA1 gene lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER). This misfolded protein is often targeted for degradation by the ER-associated degradation (ERAD) pathway and fails to traffic to the lysosome, resulting in the accumulation of its substrate, glucosylceramide.

Isofagomine, as a pharmacological chaperone, binds to the active site of the misfolded GCase in the ER. This binding stabilizes the enzyme's conformation, allowing it to pass the ER quality control system and traffic to the lysosome. Once in the acidic environment of the lysosome, the lower pH facilitates the dissociation of isofagomine from the active site, allowing the now correctly localized GCase to perform its catalytic function. This mechanism effectively increases the amount of functional GCase in the lysosome.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

Isofagomine as a Pharmacological Chaperone for Glucocerebrosidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of isofagomine (IFG) as a pharmacological chaperone for the lysosomal enzyme acid β-glucosidase (GCase). Deficiencies in GCase activity, caused by mutations in the GBA1 gene, lead to Gaucher disease, a lysosomal storage disorder.[1][2] Pharmacological chaperones represent a promising therapeutic strategy to rescue the function of misfolded mutant enzymes.[2][3][4][5] Isofagomine, an iminosugar, acts as a competitive inhibitor of GCase, binding to the active site of the enzyme in the endoplasmic reticulum (ER).[6][7][8] This binding stabilizes the nascent mutant GCase protein, promoting its correct folding and subsequent trafficking to the lysosome, thereby increasing the total cellular GCase activity.[1][3][9][10]

Mechanism of Action

Mutations in the GBA1 gene often lead to the production of misfolded GCase protein that is retained in the ER and targeted for degradation.[3] Isofagomine, by binding to the active site of the unstable GCase variants in the neutral pH environment of the ER, acts as a molecular scaffold.[7][8] This stabilization facilitates the proper folding of the enzyme, allowing it to pass the ER's quality control system and traffic through the Golgi apparatus to the lysosome.[1][9][10] Once in the acidic environment of the lysosome, the affinity of isofagomine for GCase is reduced, leading to its dissociation from the active site.[7][8][9] The now correctly folded and localized GCase is then able to metabolize its substrate, glucosylceramide.[1]

Quantitative Data on Isofagomine's Efficacy

The effectiveness of isofagomine has been quantified in numerous studies, demonstrating its ability to inhibit GCase and enhance the activity of various mutant forms of the enzyme.

| Parameter | Enzyme/Cell Type | Condition | Value | Reference |

| IC₅₀ | Wild-Type GCase | pH 7.2 | 5 nM | [6] |

| Wild-Type GCase | pH 5.2 | 30 nM | [6] | |

| Wild-Type GCase | pH 7.0 | 5.8 nM | [11] | |

| Wild-Type GCase | pH 5.2 | 31.4 nM | [11] | |

| N370S GCase | pH 7.2 | ~15-20 nM | [12] | |

| N370S GCase | pH 5.2 | ~180-240 nM | [12] | |

| Kᵢ | Wild-Type GCase | - | ~20 nM | [7][8] |

| Wild-Type GCase | pH (ER, neutral) | <12 nM | [7][8] | |

| Wild-Type GCase | pH (Lysosome, acidic) | >50 nM | [7][8] | |

| Wild-Type, N370S, V394L | - | ~30 nM | [13][14] | |

| GCase Activity Increase (in vitro) | N370S Fibroblasts | 30 µM IFG, 5 days | 2.4 to 3.0-fold | [12] |

| N370S/N370S Fibroblasts | 25 µM IFG | ~2.5-fold | [6] | |

| L444P Fibroblasts | 30 µM IFG, 5 days | ~1.3-fold | [1][15] | |

| L444P Lymphoblasts | 30 µM IFG, 7 days | ~3.5-fold | [1][15] | |

| F213I/L444P Fibroblasts | 25 µM IFG | 4.3-fold | [6] | |

| G202R Fibroblasts | 150 µM IFG analogue | 7.2-fold | [16] | |

| GCase Activity Increase (in vivo) | L444P GCase Mice | Oral administration | 2 to 5-fold in tissues | [1][15] |

| V394L/V394L + saposin C-/- Mice | 600 mg/kg/day IFG | 3.3-fold in lung | [7] | |

| Protein Stability | Wild-Type GCase | 43 µM IFG | ΔTₘ of ~15 °C | [6] |

| Wild-Type GCase | - | ΔTₘ of 8.7 °C | [11] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to evaluate isofagomine.

Cell Culture and Isofagomine Treatment

Patient-derived skin fibroblasts or lymphoblastoid cell lines with specific GBA1 mutations (e.g., N370S, L444P) are cultured in standard media. For chaperone experiments, the media is supplemented with isofagomine tartrate at various concentrations (e.g., 10-100 µM) for a specified duration, typically 3 to 7 days.[1][12]

GCase Enzyme Activity Assay

GCase activity in cell lysates is commonly measured using the artificial fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[1][17][18]

Protocol:

-

Cell Lysis: Harvested cells are washed with PBS and lysed in a suitable buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate/phosphate buffer, pH 5.2).

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Enzyme Reaction: Incubate a specific amount of cell lysate protein with the 4-MUG substrate in an acidic assay buffer. The reaction is often carried out at 37°C.

-

Reaction Quenching: Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer).

-

Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer.

-

Data Normalization: GCase activity is typically normalized to the total protein concentration and expressed as nmol/h/mg of protein.[17][18]

To measure GCase activity specifically within the lysosome of living cells, more advanced substrates like 5-(Pentafluorobenzoylamino) Fluorescein Di-beta-D-Glucopyranoside (PFB-FDGlu) can be used in conjunction with flow cytometry.[19][20]

Western Blot Analysis for GCase Protein Levels

Western blotting is used to assess the levels of both the immature (ER-resident) and mature (lysosomal) forms of GCase.

Protocol:

-

Protein Extraction and Quantification: Prepare cell lysates as described above and determine protein concentration.

-

SDS-PAGE: Separate proteins from the cell lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for GCase.

-

Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Analysis: Quantify the band intensities to determine the relative amounts of the different GCase forms. An increase in the mature form of GCase is indicative of successful trafficking from the ER.[1]

Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)

DSF is used to measure the change in the thermal stability of GCase upon binding of isofagomine.[6]

Protocol:

-

Sample Preparation: Prepare a solution of purified GCase enzyme.

-

Ligand Addition: Add increasing concentrations of isofagomine to the GCase solution. A control sample without isofagomine is also prepared.

-

Fluorescent Dye: Add an environmentally sensitive fluorescent dye (e.g., NanoOrange) that fluoresces upon binding to hydrophobic regions of unfolded proteins.[6]

-

Thermal Denaturation: Subject the samples to a gradual temperature increase in a real-time PCR instrument.

-

Fluorescence Monitoring: Monitor the increase in fluorescence as the protein unfolds with increasing temperature.

-

Melting Temperature (Tₘ) Determination: The melting temperature (Tₘ), which is the temperature at which 50% of the protein is unfolded, is determined from the resulting fluorescence curve. An increase in Tₘ in the presence of isofagomine indicates stabilization of the protein.[6]

Conclusion

Isofagomine has been extensively studied as a pharmacological chaperone for GCase, demonstrating clear efficacy in stabilizing mutant forms of the enzyme and increasing its activity in both cellular and animal models of Gaucher disease.[1][7][15][21] While clinical trials of isofagomine for Gaucher disease were ultimately discontinued, the research surrounding this compound has provided invaluable proof-of-concept for the pharmacological chaperone approach for treating protein misfolding diseases.[21][22][23] The data and protocols outlined in this guide serve as a comprehensive resource for researchers in the field of lysosomal storage disorders and drug development.

References

- 1. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. idus.us.es [idus.us.es]

- 3. Frontiers | Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease [frontiersin.org]

- 4. Pharmacological chaperone therapy for Gaucher disease: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]

- 8. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A GCase Chaperone Improves Motor Function in a Mouse Model of Synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pnas.org [pnas.org]

- 13. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bibliosearch.polimi.it [bibliosearch.polimi.it]

- 15. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Comparative analysis of methods for measuring glucocerebrosidase enzyme activity in patients with Parkinson’s disease with the GBA1 variant - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bio-protocol.org [bio-protocol.org]

- 20. pnas.org [pnas.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Afegostat - Wikipedia [en.wikipedia.org]

The Rise and Fall of a Pharmacological Chaperone: An In-depth Technical Guide to Isofagomine

For Immediate Release

This whitepaper provides a comprehensive technical overview of isofagomine (also known as afegostat (B62552) and AT2101), a pivotal molecule in the development of pharmacological chaperone therapy. Designed for researchers, scientists, and drug development professionals, this document details the discovery, synthesis, mechanism of action, and clinical history of isofagomine, with a focus on its journey as a potential therapeutic for Gaucher disease.

Executive Summary

Isofagomine, a potent iminosugar inhibitor of β-glucosidases, emerged as a promising therapeutic candidate for Gaucher disease, a lysosomal storage disorder caused by mutations in the acid β-glucosidase (GCase) enzyme. By acting as a pharmacological chaperone, isofagomine was designed to bind to and stabilize misfolded GCase in the endoplasmic reticulum, facilitating its proper trafficking to the lysosome and thereby increasing cellular enzyme activity. Despite promising preclinical data and initial clinical findings, the development of isofagomine was ultimately halted during Phase II clinical trials. This document provides a detailed retrospective on the scientific and clinical development of isofagomine, offering valuable insights into the complexities of pharmacological chaperone therapy.

Discovery and History

Isofagomine, chemically described as (3R, 4R, 5R)-3,4-Dihydroxy-5-hydroxymethyl-piperidine, was invented by Mikael Bols and Troels Skrydstrup and first synthesized by Jespersen and Bols.[1] Its unique structure, where the anomeric carbon of a sugar is replaced by a nitrogen atom and the ring oxygen by a carbon atom, confers potent inhibitory activity against glycosidases.[2] This structural feature allows isofagomine to mimic the transition state of glycosidic cleavage.

Initially recognized for its potent inhibition of β-glucosidase, the therapeutic potential of isofagomine was most prominently explored in the context of Gaucher disease. The rationale was that as a small molecule inhibitor, isofagomine could bind to the active site of mutant GCase in the neutral pH environment of the endoplasmic reticulum (ER), stabilize its conformation, and prevent its premature degradation.[3][4] This would allow the stabilized enzyme to traffic to the lysosome, where the lower pH and presence of substrate would facilitate the dissociation of isofagomine, restoring enzymatic function.

Amicus Therapeutics, in collaboration with Shire plc, advanced isofagomine tartrate (AT2101), under the planned trade name Plicera, into clinical development.[5] Despite being granted orphan drug status by the FDA and EMA, its development was terminated in 2009 following disappointing results from a Phase II clinical trial.[5]

Chemical Synthesis

One of the early and efficient syntheses of isofagomine was reported by Jespersen et al. in 1994.[1] The synthesis commenced from 1,6:2,3-dianhydro-4-O-benzyl-β-d-mannopyranose and proceeded in six steps with an overall yield of 34%.[1]

Key Synthetic Steps: [1]

-

Epoxide Opening: Introduction of a hydroxymethyl precursor at the C-2 position via epoxide opening with vinylmagnesium bromide.

-

Ozonolysis: Cleavage of the vinyl group to form the hydroxymethyl group.

-

Hydrolysis: Opening of the 1,6-anhydro ring.

-

Oxidative Cleavage: Cleavage of the carbon chain to yield a pentodialdose.

-

Reductive Amination: Cyclization with ammonia (B1221849) to form the piperidine (B6355638) ring.

-

Deprotection: Removal of the benzyl (B1604629) protecting group via hydrogenation to yield isofagomine hydrochloride.

Mechanism of Action: Pharmacological Chaperoning

Isofagomine functions as a pharmacological chaperone for specific mutant forms of GCase, most notably the N370S mutation, which is prevalent in Type 1 Gaucher disease.[6][7]

The mechanism involves several key steps within the cell:

-

Binding in the ER: Isofagomine, being a small, cell-permeable molecule, enters the endoplasmic reticulum. Here, at a neutral pH, it binds with high affinity to the active site of newly synthesized, misfolded GCase.[8]

-

Conformational Stabilization: This binding stabilizes the mutant enzyme, promoting its correct folding and preventing it from being targeted for ER-associated degradation (ERAD).[3]

-

Trafficking to the Lysosome: The stabilized GCase-isofagomine complex is then able to pass the ER quality control system and is trafficked through the Golgi apparatus to the lysosomes.[4]

-

Dissociation and Enzyme Activity: Within the acidic environment of the lysosome (pH ~5.2), the binding affinity of isofagomine for GCase is reduced.[8] This, coupled with the high concentration of the natural substrate, glucosylceramide, leads to the dissociation of isofagomine from the active site. The now correctly localized and folded GCase can then hydrolyze its substrate.[6][7]

Preclinical Data

Enzyme Inhibition and Selectivity

Isofagomine is a potent inhibitor of GCase, with IC50 values in the nanomolar range.[6] Its inhibitory activity is pH-dependent, with stronger inhibition observed at neutral pH compared to acidic pH, a crucial characteristic for its function as a pharmacological chaperone.[6]

Studies have shown that isofagomine is highly selective for GCase. At concentrations effective for chaperoning N370S GCase, it exhibits weak or no inhibitory activity against other enzymes such as intestinal disaccharidases (sucrase and isomaltase), ER α-glucosidase II, and glucosylceramide synthase.[3][9] This selectivity profile suggested a lower risk of the gastrointestinal side effects associated with less selective iminosugar inhibitors like miglustat.[9]

| Enzyme | IC50 / Ki | Species/Source | Reference |

| β-Glucosidase (GCase) | |||

| Wild-Type GCase | IC50: 5 nM (pH 7.2) | Human Fibroblasts | [10] |

| Wild-Type GCase | IC50: 30 nM (pH 5.2) | Human Fibroblasts | [10] |

| N370S Mutant GCase | IC50: ~3-4 fold higher than WT | Human Fibroblasts | [6] |

| Wild-Type GCase | Ki: ~30 nM | Human | [8][11] |

| N370S Mutant GCase | Ki: ~30 nM | Human | [8][11] |

| V394L Mutant GCase | Ki: ~30 nM | Human | [8][11] |

| Other Glycosidases | |||

| Sucrase | IC50: >500 µM | Human Intestinal Caco-2 cells | [9] |

| Isomaltase | IC50: 100 µM | Human Intestinal Caco-2 cells | [9] |

| Isomaltase | Ki: 7.2 µM | Yeast | [9] |

| Lactase | Poor inhibitor | Human Intestinal Caco-2 cells | [9] |

| Lysosomal acid α-glucosidase | IC50: 1 mM | Human Fibroblasts | [9] |

| ER α-glucosidase II | No significant inhibition | Human Fibroblasts | [9] |

| Glucosylceramide Synthase | <10% inhibition at 100 µM | Human Caco-2 cells | [3][9] |

| β-galactosidase | <10% inhibition at 500 µM | Human Fibroblasts | [9] |

| β-N-acetylhexosaminidase | <10% inhibition at 500 µM | Human Fibroblasts | [9] |

| β-mannosidase | <10% inhibition at 500 µM | Human Fibroblasts | [9] |

| β-glucuronidase | <10% inhibition at 500 µM | Human Fibroblasts | [9] |

In Vitro and In Vivo Efficacy

In vitro studies using fibroblasts derived from Gaucher patients demonstrated that isofagomine could significantly increase the activity of mutant GCase. For the N370S mutation, a 2.3 to 3.0-fold increase in GCase activity was observed.[3][6][7] Isofagomine was also shown to enhance the activity of the L444P mutant GCase, particularly in lymphoblastoid cell lines where a 3.5-fold increase was reported.[3][5][10]

In vivo studies in mouse models of Gaucher disease showed that oral administration of isofagomine led to increased GCase activity in various tissues, including the brain.[5][12] Furthermore, treatment resulted in a reduction of accumulated substrates like glucosylceramide and glucosylsphingosine.[8][11]

| GCase Mutation | Cell Type / Model | Fold Increase in Activity | Reference |

| N370S | Patient-derived fibroblasts | 2.3 - 3.0 | [3][6][7] |

| L444P | Patient-derived lymphoblasts | ~3.5 | [3][5][10] |

| L444P | Patient-derived fibroblasts | ~1.3 | [3][10] |

| L444P | Mouse model (various tissues) | 2.0 - 5.0 | [5] |

| F213I/L444P | Patient-derived fibroblasts | 4.3 | [10] |

| V394L, D409H, D409V | Mouse model (tissues) | Increased activity | [8][11] |

Clinical Development and Discontinuation

Isofagomine tartrate (AT2101) advanced to Phase II clinical trials for the treatment of Type 1 Gaucher disease.[6][13] An open-label study in treatment-naive patients evaluated the safety, tolerability, and pharmacodynamic effects of different dosing regimens.[14] While the drug was generally well-tolerated and an increase in GCase activity in white blood cells was observed in a majority of patients, the clinical outcomes were not sufficiently robust.[7] A key finding was that while enzyme levels increased, this did not translate into clinically meaningful improvements in key disease markers, such as spleen volume reduction or improvements in hematological parameters, for most patients.[10] Consequently, Amicus Therapeutics and Shire terminated the development of isofagomine for Gaucher disease in 2009.[5]

Experimental Protocols

General Glycosidase Inhibition Assay (IC50 Determination)

This protocol is a generalized procedure based on methodologies described in the cited literature.[9][15][16][17][18][19]

Objective: To determine the concentration of isofagomine required to inhibit 50% of the activity of a specific glycosidase.

Materials:

-

Glycosidase enzyme (e.g., GCase, sucrase, isomaltase) from a specified source.

-

Fluorogenic or chromogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) for GCase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidases).

-

Isofagomine stock solution of known concentration.

-

Appropriate reaction buffer (e.g., 0.1 M citrate (B86180) or acetate (B1210297) buffer, pH adjusted for the specific enzyme).

-

Stop solution (e.g., 0.2 M glycine (B1666218) buffer, pH 10.8).

-

96-well microplate.

-

Plate reader (fluorometer or spectrophotometer).

Procedure:

-

Prepare serial dilutions of isofagomine in the reaction buffer.

-

In a 96-well plate, add a fixed volume of the enzyme solution to each well.

-

Add the serially diluted isofagomine solutions to the wells. Include control wells with buffer only (for 100% activity) and wells with a known potent inhibitor or no enzyme (for background).

-

Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 5-15 minutes).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Measure the fluorescence (e.g., excitation 365 nm, emission 445 nm for 4-MUG) or absorbance (e.g., 405 nm for p-nitrophenol) using a plate reader.

-

Calculate the percentage of inhibition for each isofagomine concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the isofagomine concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Conclusion

Isofagomine represents a landmark in the development of pharmacological chaperones. Its elegant mechanism of action, potent and selective enzyme inhibition, and promising preclinical data provided a strong rationale for its clinical development for Gaucher disease. Although it did not ultimately achieve clinical success, the story of isofagomine has provided invaluable lessons for the field of rare disease drug development. The challenges encountered in translating increased enzyme activity into robust clinical benefit highlight the complexities of lysosomal storage disorders and the high bar for therapeutic efficacy. The research conducted on isofagomine has significantly advanced our understanding of GCase biochemistry, the cellular mechanisms of protein folding and trafficking, and the potential and pitfalls of pharmacological chaperone therapy.

References

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of acid beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease. [vivo.weill.cornell.edu]

- 5. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy [ctv.veeva.com]

- 7. Amicus Therapeutics Presents Positive Data from Phase 2 Clinical Trial of Plicera(TM) for Gaucher Disease | Amicus Therapeutics [ir.amicusrx.com]

- 8. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Study of Oral AT2101 (Afegostat Tartrate) in Treatment-naive Patients With Gaucher Disease | DecenTrialz [decentrialz.com]

- 10. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medic.upm.edu.my [medic.upm.edu.my]

- 18. In vitro α-glucosidase inhibitory assay [protocols.io]

- 19. li01.tci-thaijo.org [li01.tci-thaijo.org]

Biochemical Characterization of Isofagomine D-Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofagomine D-Tartrate, a potent iminosugar, has emerged as a significant pharmacological chaperone for the lysosomal enzyme acid β-glucosidase (GCase). Deficiencies in GCase activity, resulting from mutations in the GBA1 gene, lead to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide. Isofagomine D-Tartrate acts by binding to the active site of both wild-type and mutant GCase in the endoplasmic reticulum, promoting proper folding, and facilitating its trafficking to the lysosome. This guide provides a comprehensive overview of the biochemical properties of Isofagomine D-Tartrate, including its mechanism of action, enzyme inhibition kinetics, and its effects on cellular pathways. Detailed experimental protocols for key biochemical assays are provided, alongside visual representations of cellular pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Mechanism of Action: Pharmacological Chaperoning of Acid β-Glucosidase

Isofagomine D-Tartrate functions as a pharmacological chaperone, a small molecule that assists in the proper folding and trafficking of mutated proteins.[1] In the context of Gaucher disease, many GCase mutations result in misfolded proteins that are retained in the endoplasmic reticulum (ER) and targeted for degradation by the ER-associated degradation (ERAD) pathway.[2][3]

Isofagomine, being a structural mimic of the natural substrate of GCase, binds with high affinity to the enzyme's active site within the neutral pH environment of the ER.[1][4] This binding stabilizes the nascent GCase polypeptide, promoting its correct conformational folding. The properly folded GCase, complexed with Isofagomine, is then recognized by the cell's quality control machinery as a correctly folded protein and is permitted to exit the ER.

The GCase-Isofagomine complex traffics through the Golgi apparatus to the lysosome. The transport of GCase to the lysosome is primarily mediated by the lysosomal integral membrane protein-2 (LIMP-2).[5][6] Upon arrival in the acidic environment of the lysosome (pH ~4.5-5.0), the affinity of Isofagomine for the GCase active site is significantly reduced, leading to its dissociation. This release allows the now correctly localized and functional GCase to hydrolyze its substrate, glucosylceramide, into glucose and ceramide.[1]

Quantitative Data Summary

The biochemical efficacy of Isofagomine D-Tartrate has been quantified through various in vitro and cellular assays. The following tables summarize key kinetic parameters and the observed enhancement of GCase activity.

Table 1: Enzyme Inhibition Kinetics of Isofagomine

| Parameter | Enzyme Source | Value | Reference |

| IC50 | Human lysosomal β-glucosidase | 0.06 µM | [4][7] |

| Ki | Human lysosomal β-glucosidase | 0.016 - 0.025 µM | [4][7] |

| Ki | Wild-type GCase | ~30 nM | [1] |

| Ki | N370S mutant GCase | ~30 nM | [1] |

| Ki | V394L mutant GCase | ~30 nM | [1] |

Table 2: Enhancement of GCase Activity by Isofagomine D-Tartrate in Gaucher Patient-Derived Cells

| Cell Type | GCase Mutation | Incubation Time | Isofagomine Concentration | Fold Increase in GCase Activity | Reference |

| Fibroblasts | N370S | 5 days | 6 µM | ~1.5-fold | [5] |

| Fibroblasts | N370S | 5 days | 20 µM | ~2.5-fold | [5] |

| Fibroblasts | N370S | 5 days | 60 µM | ~3.0-fold | [5] |

| Fibroblasts | L444P | 5 days | 100 µM | 1.2 to 1.3-fold | [5] |

| Lymphoblastoid Cells | L444P | 5 days | 60 µM | 2.5 to 3.5-fold | [5] |

Detailed Experimental Protocols

β-Glucosidase Activity Assay

This protocol describes the determination of GCase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucoside (4-MUG).

Materials:

-

Cell lysates

-

4-methylumbelliferyl-β-D-glucoside (4-MUG)

-

Citrate/phosphate buffer (0.1 M/0.2 M, pH 5.2)

-

Sodium taurocholate

-

Glycine-NaOH buffer (0.2 M, pH 10.7)

-

4-methylumbelliferone (4-MU) standard

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare Cell Lysates: Lyse cells in a suitable buffer (e.g., RIPA buffer) and determine the protein concentration using a standard method like the BCA assay.

-

Prepare Reaction Mixture: Prepare a working solution of 4-MUG in citrate/phosphate buffer containing sodium taurocholate.

-

Enzymatic Reaction: In a 96-well black microplate, add a specific amount of cell lysate protein (e.g., 10-50 µg) to each well. Add the 4-MUG working solution to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Stop Reaction: Terminate the reaction by adding Glycine-NaOH buffer.

-

Fluorescence Measurement: Measure the fluorescence of the liberated 4-MU using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.[7]

-

Quantification: Generate a standard curve using known concentrations of 4-MU. Calculate the GCase activity in the cell lysates and express it as nmol of 4-MU released per mg of protein per hour.

Western Blot Analysis of GCase Protein Levels

This protocol outlines the procedure for detecting and quantifying GCase protein levels in cell lysates.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GCase

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate proteins in the cell lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GCase overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[8][9] The mature, lysosomal form of GCase typically appears at ~69 kDa.[5]

Immunofluorescence for GCase Lysosomal Localization

This protocol describes the visualization of GCase localization within the lysosomes of cultured cells.

Materials:

-

Cultured cells on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips and treat with Isofagomine D-Tartrate as required.

-

Fixation: Fix the cells with 4% PFA in PBS.

-

Permeabilization: Permeabilize the cells with a permeabilization buffer.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against GCase and the lysosomal marker LAMP1.[5][10][11]

-

Washing: Wash the cells with PBS.

-

Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the localization of GCase and LAMP1 using a confocal microscope. Co-localization of the GCase and LAMP1 signals indicates successful trafficking of GCase to the lysosome.

Conclusion

Isofagomine D-Tartrate demonstrates significant potential as a therapeutic agent for Gaucher disease by acting as a pharmacological chaperone for acid β-glucosidase. Its ability to stabilize mutant GCase, promote its correct folding, and facilitate its transport to the lysosome leads to a notable increase in enzymatic activity within patient-derived cells. The detailed biochemical characterization and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic mechanisms of Isofagomine and to develop novel chaperone-based therapies for lysosomal storage disorders and other protein misfolding diseases.

References

- 1. Pharmacological chaperone - Wikipedia [en.wikipedia.org]

- 2. ER chaperones in mammalian development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure of acid beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of LIMP-2 in the intracellular trafficking of β-glucosidase in different human cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Guided Tour of the Structural Biology of Gaucher Disease: Acid-β-Glucosidase and Saposin C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Glucocerebrosidase Mutations alter the endoplasmic reticulum and lysosomes in Lewy body disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Characterization of LAMP1-labeled nondegradative lysosomal and endocytic compartments in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzyme Kinetics of Isofagomine D-Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofagomine D-Tartrate, an iminosugar analogue of glucose, is a potent competitive inhibitor of human lysosomal β-glucosidase (GCase), the enzyme deficient in Gaucher disease. Beyond simple enzyme inhibition, Isofagomine acts as a pharmacological chaperone, stabilizing mutant forms of GCase, facilitating their proper folding and trafficking to the lysosome, and thereby increasing their residual activity. This dual functionality has positioned Isofagomine as a significant molecule in the study and potential treatment of Gaucher disease. This technical guide provides a comprehensive overview of the enzyme kinetics of Isofagomine D-Tartrate, including detailed kinetic parameters, experimental protocols for its characterization, and visualizations of its mechanism of action.

Introduction

Gaucher disease is a lysosomal storage disorder characterized by the accumulation of glucosylceramide due to a deficiency in the enzyme acid β-glucosidase (GCase).[1] Isofagomine (D-tartrate) has been extensively studied as a potential therapeutic agent for this condition.[2] Its primary mechanism of action involves competitive inhibition of GCase, but it also functions as a pharmacological chaperone, enhancing the activity of certain mutant forms of the enzyme, such as N370S.[3][4][5] This guide delves into the specifics of its interaction with its target enzyme and its selectivity profile.

Target Enzyme Kinetics

Isofagomine D-Tartrate is a potent, competitive inhibitor of human lysosomal β-glucosidase.[1][2][3][6] This means that it binds to the active site of the enzyme, preventing the substrate from binding and being hydrolyzed. The inhibitory effect is reversible and concentration-dependent.

Quantitative Data

The following table summarizes the key kinetic parameters of Isofagomine D-Tartrate against its primary target enzyme and its selectivity against other glycosidases.

| Enzyme | Organism/System | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Notes |

| Human Lysosomal β-Glucosidase (GCase) | Human | 0.016-0.025 µM[2][3][6] | 0.06 µM[2][3][6] | Potent competitive inhibitor.[1][2][3][6] |

| Human Lysosomal β-Glucosidase (GCase) | Human (mutant N370S and V394L) | ~30 nM[7] | - | Acts as a pharmacological chaperone.[7] |

| Intestinal Sucrase | Not Specified | - | >500 µM[8] | Weak inhibitor.[8] |

| Intestinal Isomaltase | Not Specified | - | 100 µM[8] | Moderate inhibitor.[8] |

| α-Glucosidase II | Wild type fibroblast lysates | - | ~200 µM[8] | Weak inhibitor.[8] |

| Lysosomal acid α-glucosidase | Wild type fibroblast lysates | - | 1 mM[8] | Very weak inhibitor.[8] |

| β-Galactosidase | Wild type fibroblast lysates | - | >500 µM (less than 10% inhibition)[8] | Negligible inhibition.[8] |

| β-N-acetylhexosaminidase | Wild type fibroblast lysates | - | >500 µM (less than 10% inhibition)[8] | Negligible inhibition.[8] |

| β-Mannosidase | Wild type fibroblast lysates | - | >500 µM (less than 10% inhibition)[8] | Negligible inhibition.[8] |

| β-Glucuronidase | Wild type fibroblast lysates | - | >500 µM (less than 10% inhibition)[8] | Negligible inhibition.[8] |

| N-acetyl-beta-hexosaminidase | Streptomyces plicatus | 21 µM[9] | - | For the derivative XylNAc-isofagomine.[9] |

Mechanism of Action: Inhibition and Chaperoning

Isofagomine's interaction with GCase is multifaceted. At inhibitory concentrations, it directly blocks the active site. However, at sub-inhibitory concentrations, its binding to mutant GCase in the endoplasmic reticulum can stabilize the protein, promoting its correct folding and subsequent trafficking to the lysosome. This chaperoning effect increases the total amount of active enzyme in the lysosome, partially compensating for the genetic defect.

Figure 1. Competitive inhibition of GCase by Isofagomine.

Figure 2. Pharmacological chaperone activity of Isofagomine.

Experimental Protocols

The following are generalized protocols for determining the enzyme kinetics of Isofagomine D-Tartrate against β-glucosidase.

Fluorometric Assay using 4-Methylumbelliferyl-β-D-glucoside (4-MUG)

This is a highly sensitive assay suitable for purified enzyme preparations and cell lysates.

Materials:

-

Enzyme: Purified human lysosomal β-glucosidase or cell/tissue lysate containing the enzyme.

-

Substrate: 4-Methylumbelliferyl-β-D-glucoside (4-MUG) stock solution (e.g., 10 mM in DMSO or water).

-

Inhibitor: Isofagomine D-Tartrate stock solution of known concentration.

-

Assay Buffer: 0.1 M citrate/0.2 M phosphate (B84403) buffer, pH 5.2, containing a detergent such as 0.1% Triton X-100 and 0.25% sodium taurocholate.

-

Stop Solution: 0.5 M sodium carbonate or glycine-NaOH buffer, pH 10.5.

-

Instrumentation: Fluorescence microplate reader or spectrofluorometer (Excitation: ~365 nm, Emission: ~445 nm).

Procedure:

-

Preparation of Reagents: Prepare working solutions of the enzyme, 4-MUG, and Isofagomine D-Tartrate in the assay buffer. A range of inhibitor concentrations should be prepared to determine IC50 and Ki values.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Isofagomine D-Tartrate solution (or vehicle for control)

-

Enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 5-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the 4-MUG substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Add the stop solution to each well.

-

Measurement: Read the fluorescence at the appropriate wavelengths.

-

Data Analysis: Construct a standard curve using 4-methylumbelliferone (B1674119) (4-MU). Calculate the rate of reaction and determine the percentage of inhibition for each concentration of Isofagomine D-Tartrate. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For Ki determination, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Colorimetric Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)

This is a robust and cost-effective assay suitable for various applications.

Materials:

-

Enzyme: Purified human lysosomal β-glucosidase or cell/tissue lysate.

-

Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 5-10 mM in assay buffer).

-

Inhibitor: Isofagomine D-Tartrate stock solution.

-

Assay Buffer: 50 mM sodium acetate (B1210297) buffer, pH 5.0.

-

Stop Solution: 1 M sodium carbonate (Na2CO3).

-

Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, pNPG, and Isofagomine D-Tartrate in the assay buffer.

-

Assay Setup: In a 96-well clear microplate or microcentrifuge tubes, add:

-

Assay Buffer

-

Isofagomine D-Tartrate solution (or vehicle for control)

-

Enzyme solution

-

-

Pre-incubation: Incubate at 37°C for 10-15 minutes.

-

Reaction Initiation: Add the pNPG solution to initiate the reaction.

-

Incubation: Incubate at 37°C for 10-30 minutes.

-

Reaction Termination: Add the stop solution. The solution will turn yellow.

-

Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Create a standard curve using p-nitrophenol (pNP). Calculate the reaction velocity and percentage inhibition. Determine IC50 and Ki values as described for the fluorometric assay.

Figure 3. General workflow for enzyme kinetic assays.

Conclusion

Isofagomine D-Tartrate is a well-characterized, potent, and competitive inhibitor of human lysosomal β-glucosidase. Its dual role as both an inhibitor and a pharmacological chaperone makes it a valuable tool for research into Gaucher disease and a potential therapeutic candidate. The kinetic parameters and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Understanding the nuances of its enzyme kinetics is crucial for the design of effective therapeutic strategies and for the continued exploration of its biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. nrel.colostate.edu [nrel.colostate.edu]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ISOFAGOMINE INCREASES LYSOSOMAL DELIVERY OF EXOGENOUS GLUCOCEREBROSIDASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and kinetic analysis of the N-acetylhexosaminidase inhibitor XylNAc-isofagomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isofagomine- and 2,5-Anhydro-2,5-Imino-D-Glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]

Isofagomine: A Technical Overview of its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofagomine (also known as afegostat (B62552) or AT2101) is an iminosugar that acts as a pharmacological chaperone for the enzyme acid β-glucosidase (GCase), which is deficient in Gaucher disease.[1][2] By binding to and stabilizing mutant forms of GCase, isofagomine was investigated for its potential to increase enzyme activity and alleviate the symptoms of Gaucher disease.[3][4] Despite showing promise in preclinical studies, its clinical development was terminated in 2009 following a failed Phase II clinical trial.[1] This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of isofagomine, primarily from preclinical animal models.

Pharmacokinetic Profile of Isofagomine

Preclinical studies have demonstrated that isofagomine is orally available and exhibits broad tissue distribution.[3][5] The primary route of administration in these studies was oral gavage, and concentrations in plasma and various tissues were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Animal Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of isofagomine tartrate observed in male Sprague-Dawley rats following a single oral dose of 600 mg/kg (equivalent to 300 mg/kg free base).[5]

| Parameter | Plasma | Liver | Spleen | Brain |

| Maximum Concentration (Cmax) | 3.9 ± 1.0 µg/mL | 17.7 ± 3.3 µg/g | 1.2 ± 0.1 µg/g | 0.25 ± 0.09 µg/g |

| Time to Maximum Concentration (Tmax) | ~1 hour | ~1 hour | ~1 hour | ~2 hours |

| Terminal Half-life (t1/2) | 4.4 hours | 2.6 hours | 4.6 hours | 9 hours |

| Brain Exposure (relative to plasma) | ~20% | - | - | - |

Data from a study in male Sprague-Dawley rats.[5]

These data indicate rapid absorption of isofagomine from the gastrointestinal tract, with maximal concentrations reached within an hour in peripheral tissues.[5] Penetration into the brain was observed to be slower and less extensive compared to other tissues.[5]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This section details a representative protocol for determining the tissue distribution and clearance of isofagomine in rats, based on published studies.[5]

1. Animal Model:

-

Species: Male Sprague-Dawley rats.[5]

-

Age: 8 weeks old.[5]

-

Housing: Maintained in a pathogen-free environment with controlled temperature and light-dark cycles.

-

Acclimation: Animals are acclimated to the facility for at least one week prior to the experiment.

-

Fasting: Animals are fasted overnight before drug administration to minimize variability in absorption.[5]

2. Drug Administration:

-

Formulation: Isofagomine tartrate is dissolved in a suitable vehicle, such as water.

-

Route: A single oral dose is administered by gavage.[5]

-

Dose: A dose of 600 mg/kg of isofagomine tartrate (equivalent to 300 mg/kg free base) is administered.[5]

3. Sample Collection:

-

Time Points: Blood and tissue samples (liver, spleen, brain) are collected at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours).[5]

-

Blood Collection: Blood is collected via an appropriate method (e.g., tail vein, cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

-

Tissue Collection: Animals are euthanized at each time point, and tissues are rapidly excised, weighed, and flash-frozen in liquid nitrogen, then stored at -80°C until analysis.

4. Sample Preparation:

-

Plasma: Proteins are precipitated from plasma samples by adding a solvent like acetonitrile (B52724). The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

-

Tissues: Tissues are homogenized in a suitable buffer. Proteins in the homogenate are then precipitated, and the supernatant is collected.

5. Quantification by LC-MS/MS:

-

Plasma and tissue homogenate concentrations of isofagomine are measured by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

Quantification of Isofagomine in Biological Matrices by LC-MS/MS